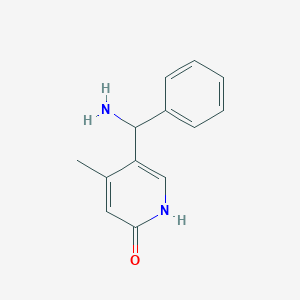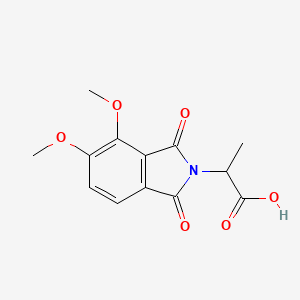
2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry. The compound’s structure includes a six-membered ring with two adjacent nitrogen atoms and a keto group at the third position, making it a versatile scaffold for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production methods for pyridazinones often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives with potential pharmacological activities .
Scientific Research Applications
2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, pyridazinone derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: A similar structure with nitrogen atoms at positions 1 and 3.
Pyrazine: Another related compound with nitrogen atoms at positions 1 and 4.
Uniqueness: 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of a keto group at the third position. This structural feature imparts distinct pharmacological properties and makes it a valuable scaffold for drug design .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-ethyl-5-methylpyridazin-3-one |
InChI |
InChI=1S/C7H10N2O/c1-3-9-7(10)4-6(2)5-8-9/h4-5H,3H2,1-2H3 |
InChI Key |
LHUAKKDKGAVZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
![Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13012047.png)
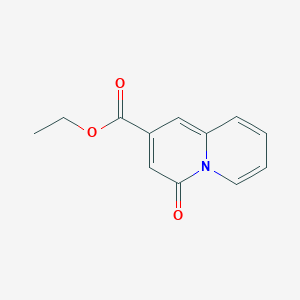

![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)


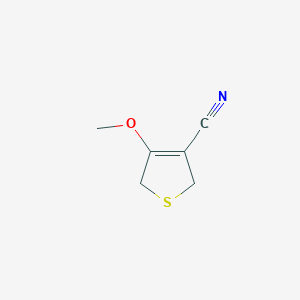
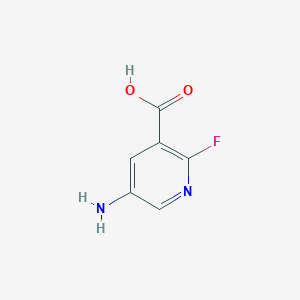
![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)
